molecular formula C21H23ClF2O3S B14258092 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol

3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol

Cat. No.: B14258092
M. Wt: 428.9 g/mol
InChI Key: BSZDYSYLQCZCGQ-UHFFFAOYSA-N
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Description

3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol is a complex organic compound characterized by its unique structural features, including a chlorophenylsulfonyl group and a difluorophenyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the chlorophenylsulfonyl and difluorophenyl groups. The final step involves the addition of the propan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal
  • 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propan-1-ol is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF2O3S/c22-16-3-6-18(7-4-16)28(26,27)21(19-14-17(23)5-8-20(19)24)11-9-15(10-12-21)2-1-13-25/h3-8,14-15,25H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZDYSYLQCZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCCO)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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